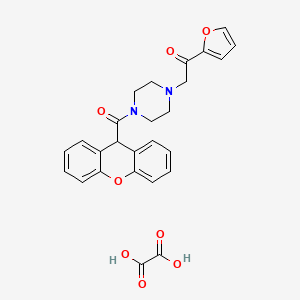

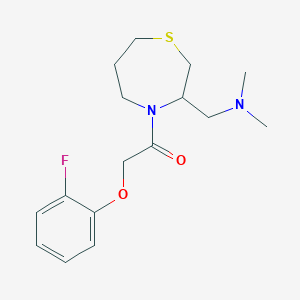

![molecular formula C20H16N4O2S B2866249 2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide CAS No. 897459-58-4](/img/structure/B2866249.png)

2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide” is a compound bearing imidazo[2,1-b]thiazole scaffolds . It has been synthesized and tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .

Synthesis Analysis

The compound was synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide . New benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazides, 4-alkyl-1-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetyl)-3-thiosemicarbazides, 2-aryl-3-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetamido)-4-thiazolidinones, and 3-alkyl-2-(((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetyl)-hydrazono)-4-thiazolidinones were synthesized from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide .Chemical Reactions Analysis

The compound was tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . It was also evaluated for antifungal activity against three dermatophyte strains .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide” are not directly available from the search results. The compound has a molecular weight of 258.30 .Scientific Research Applications

Cytotoxic Activity

The compound has been tested for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, with slightly higher inhibition on VEGFR2 than 5a (5.72% and 3.76% inhibitory rate at 20 μM, respectively), was a potential inhibitor against MDA-MB-231 (IC 50 = 1.4 μM) compared with sorafenib (IC 50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC 50 = 22.6 μM) .

EGFR Targeting Anticancer Agents

The compound has been evaluated as EGFR targeting anticancer agents . Compounds 2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole (Vb), 2-(6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole (Vd), and 2-(6-(4nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole (Vh) exhibited the most potent anticancer activity against MCF-7 and A549 cancer cell lines . Molecular docking studies of all synthesized compounds and erlotinib were also carried out on the EGFR receptor, showing that compounds (Vb), (Vd), and (Vh) had significantly higher binding scores and inhibitory constants than the reference drug erlotinib .

Antifungal Activity

Several derivatives of the compound were found to be as effective as the standard against Trichophyton rubrum and Microsporum audounii (MIC =6 μg/cm 3), whereas the activity of N-benzylidene-(6-phenylimidazo[2,1-b]-thiazol-3-yl)-acetic acid hydrazide against M. audounii was superior to the standard (MIC =3 μg/cm 3) .

Antibacterial Activity

Compounds bearing imidazo[2,1-b]thiazole scaffolds have shown a broad spectrum of pharmacological activities, including antibacterial properties .

Anti-inflammatory Properties

Imidazo[2,1-b]thiazole scaffolds have also been associated with anti-inflammatory properties .

Antihypertensive Properties

Imidazo[2,1-b]thiazole scaffolds have been used for their antihypertensive properties .

Future Directions

The compound has shown potential in inhibiting the growth rate in one or more cell lines . Therefore, it may be selected for further screening using eight different increasing concentrations (in the range between 0.125 and 16 µM) in order to evaluate the half maximal inhibitory concentration (IC 50) values .

properties

IUPAC Name |

2-[[2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c21-19(26)15-8-4-5-9-16(15)22-18(25)10-14-12-27-20-23-17(11-24(14)20)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H2,21,26)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIYLRHYNWUECR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

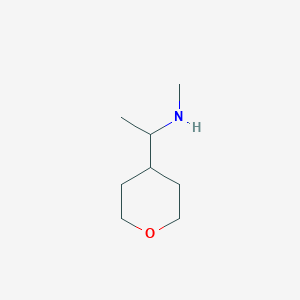

![2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B2866172.png)

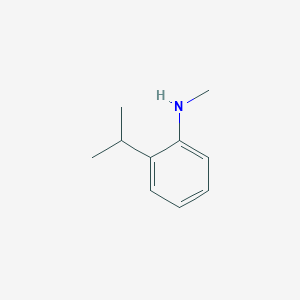

![5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2866173.png)

![3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile](/img/structure/B2866180.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2866184.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2866185.png)

![3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one](/img/no-structure.png)

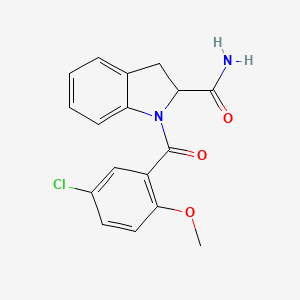

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2866188.png)